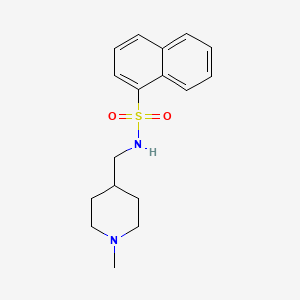

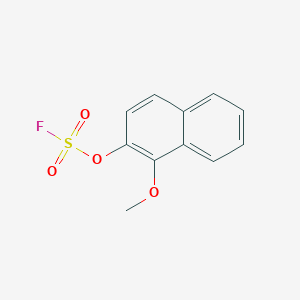

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Amplification of Phleomycin Effects

One study explores the role of unfused heterobicycles, including compounds with pyridinylpyrimidine structures that may bear similarities to the compound , as amplifiers of phleomycin against Escherichia coli. The study highlights the synthesis of these compounds and their potential application in enhancing the effects of phleomycin, a glycopeptide antibiotic, suggesting their importance in developing new strategies to combat bacterial infections (Brown & Cowden, 1982).

Synthesis and Electrophilic Substitution Reactions

Another area of research is the synthesis of heterocyclic compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline, which shares structural motifs with the compound of interest. These studies delve into the condensation reactions and subsequent electrophilic substitution, providing insight into the synthetic versatility and potential chemical reactivity of such compounds. This research could underpin the development of novel compounds with significant biological or chemical properties (El’chaninov & Aleksandrov, 2017).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds, related through their thiazole component, underscore the potential of utilizing such molecular frameworks for the development of new antituberculosis agents. The study suggests that specific modifications to the molecular structure could enhance activity against tuberculosis, a critical area of research given the global health challenge posed by tuberculosis (Jeankumar et al., 2013).

Novel Dicationic Imidazo[1,2-a]pyridines

Research into dicationic imidazo[1,2-a]pyridines and their derivatives, including those containing the furan-2-yl motif, has shown significant potential in antiprotozoal activity. These compounds have been explored for their ability to bind DNA strongly and their promising in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates their potential in treating diseases caused by these pathogens, showcasing the broader implications of research into compounds with similar structural features (Ismail et al., 2004).

Mécanisme D'action

Target of action

The compound contains a thiazole ring, which is found in many biologically active compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on their structure and the specific functional groups they contain .

Biochemical pathways

Without specific information about the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with thiazole derivatives, it’s likely that it could affect multiple pathways .

Result of action

Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(18-9-11-3-1-5-17-8-11)7-12-10-24-16(19-12)20-15(22)13-4-2-6-23-13/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUYRIWVOOYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)

![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)